1,7-Dimethoxynaphthalene
Overview
Description
1,7-Dimethoxynaphthalene is an organic compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.2225 g/mol . It is a derivative of naphthalene, where two methoxy groups are substituted at the 1 and 7 positions of the naphthalene ring . This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dimethoxynaphthalene can be synthesized through several methods. One common method involves the methylation of 1,7-dihydroxynaphthalene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to dihydronaphthalenes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,7-Dimethoxynaphthalene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Material Science: It is employed in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a model compound in studies of aromaticity and electron delocalization.
Mechanism of Action
The mechanism of action of 1,7-Dimethoxynaphthalene involves its interaction with molecular targets through its aromatic ring and methoxy groups. These interactions can influence electron distribution and reactivity, making it a useful compound in studying electrophilic and nucleophilic aromatic substitution reactions . The methoxy groups can donate electron density to the aromatic ring, enhancing its reactivity towards electrophiles.
Comparison with Similar Compounds
Similar Compounds
1,6-Dimethoxynaphthalene: Similar structure but with methoxy groups at the 1 and 6 positions.
1,8-Dimethoxynaphthalene: Methoxy groups at the 1 and 8 positions.
2,7-Dimethoxynaphthalene: Methoxy groups at the 2 and 7 positions.
Uniqueness
1,7-Dimethoxynaphthalene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. The 1 and 7 positions allow for unique interactions and steric effects compared to other dimethoxynaphthalene isomers .
Properties
IUPAC Name |
1,7-dimethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-10-7-6-9-4-3-5-12(14-2)11(9)8-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJIXGITYNNHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201169 | |
Record name | Naphthalene, 1,7-dimethoxy- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-18-2 | |
Record name | Naphthalene, 1,7-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-Dimethoxynaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1,7-dimethoxy- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,7-Dimethoxynaphthalene a useful starting material in the synthesis of complex molecules?
A1: this compound possesses a naphthalene core with two methoxy groups. [, ] These methoxy groups not only donate electron density to the aromatic system, activating it towards electrophilic attack, but also serve as directing groups. This allows for regioselective functionalization of the naphthalene ring. Additionally, the existing structure provides a scaffold for building additional rings, as demonstrated in the synthesis of hydrochrysene derivatives. []
Q2: Can you provide an example of how this compound is utilized in the synthesis of pharmaceutically relevant compounds?
A2: One of the papers describes a novel synthetic route to (4aR,10aR)-9-Methoxy-1-methyl-6-trimethylsilanyl- 1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline (JNZ092). [] This compound belongs to the octahydrobenzo[g]quinoline class, known for its potential therapeutic applications. The synthesis leverages the reactivity of this compound, specifically its ability to undergo lithium-halogen exchange at the 6-position. This allows for further elaboration of the molecule and ultimately leads to the construction of the target octahydrobenzo[g]quinoline derivative.
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